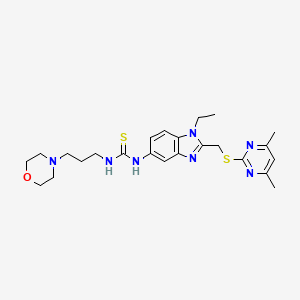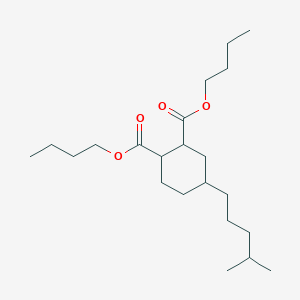![molecular formula C11H17NO2 B12637953 3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities .
Méthodes De Préparation
The synthesis of 3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from an acyclic starting material that contains all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane can be compared to other similar compounds, such as:
8-Methyl-3-methylene-8-aza-bicyclo[3.2.1]octane: This compound has a similar structure but with a methyl group instead of an ethoxycarbonyl group.
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
ethyl (1R,5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11(13)12-9-4-5-10(12)7-8(2)6-9/h9-10H,2-7H2,1H3/t9-,10+ |
Clé InChI |
RONIWIHVEFDOSW-AOOOYVTPSA-N |
SMILES isomérique |
CCOC(=O)N1[C@@H]2CC[C@H]1CC(=C)C2 |
SMILES canonique |
CCOC(=O)N1C2CCC1CC(=C)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)

![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)

![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)

![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)

![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

